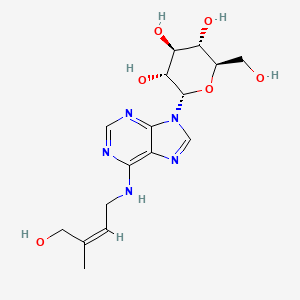

cis-zeatin-9-N-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(alpha-D-glucosyl)-cis-zeatin is an N-glycosylzeatin that is cis-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.

Aplicaciones Científicas De Investigación

Biochemical Roles

-

Cytokinin Activity :

- Cis-zeatin has been traditionally regarded as a less active cytokinin compared to its trans-isomer. However, recent studies have shown that cis-zeatin and its derivatives, including cis-zeatin-9-N-glucoside, can influence plant growth and development by modulating cytokinin signaling pathways .

- The activity of this compound is linked to its role in cytokinin homeostasis, where it may act as a storage form that can be converted back to active forms when needed .

-

O-Glucosylation :

- The O-glucosylation process of cis-zeatin involves the transfer of glucosyl groups, which affects the stability and bioavailability of the cytokinin. This modification is crucial for regulating the activity of cytokinins in various plant tissues .

- Enzymatic studies have identified specific glucosyltransferases responsible for this modification, indicating a sophisticated mechanism for cytokinin regulation in plants .

Physiological Effects

-

Growth Regulation :

- Research indicates that this compound can positively influence root growth and overall plant vigor. In particular, studies involving mutants deficient in cis-zeatin production have revealed that exogenous application of this compound can restore growth parameters .

- The compound also plays a role in enhancing resistance against biotic stressors such as pathogens and herbivores by modulating defense responses .

- Metabolic Interconversions :

Agricultural Applications

- Crop Improvement :

- The application of this compound in agricultural practices could enhance crop yield by promoting better root development and stress resilience. Its ability to modulate growth responses makes it a candidate for use in crop management strategies aimed at optimizing nutrient uptake and water efficiency .

- Biostimulants :

Case Study 1: Rice Growth Enhancement

A study demonstrated that the application of cis-zeatin derivatives resulted in significant phenotypic alterations in rice plants, leading to improved growth metrics such as increased leaf area and biomass accumulation. The underlying mechanisms were attributed to enhanced cytokinin signaling pathways activated by these compounds .

Case Study 2: Defense Mechanisms in Chickpeas

In chickpeas, the presence of cis-zeatin derivatives was correlated with enhanced resistance to fungal pathogens. The study indicated that these compounds could activate specific defense genes, thereby improving the plant's ability to withstand biotic stress .

Análisis De Reacciones Químicas

Hydrolysis and Reactivation

cZ9G can undergo enzymatic hydrolysis to release bioactive cis-zeatin, though this process is less characterized than its biosynthesis:

Reaction :

cZ9G Glucosidasecis Zeatin+Glucose

-

Key Findings :

-

Biological Relevance : Hydrolysis reactivates cZ9G, enabling participation in cytokinin signaling pathways .

Isomerization and Interconversion

-

Isomerization Barrier :

Functional Interactions in Plant Systems

cZ9G modulates cytokinin homeostasis through reversible inactivation and storage:

-

Stress Adaptation : cZ9G accumulation under drought or pathogen stress suggests a role in buffering active cytokinin levels .

Comparative Reactivity with Other Glucosides

cZ9G’s reactivity differs from O-glucosides and other N-conjugates:

| Property | cZ9G | cis-Zeatin-O-glucoside | tZ9G |

|---|---|---|---|

| Glycosidic Bond | N⁹-C | O-C (side chain) | N⁹-C |

| Hydrolysis Rate | Low | High | Moderate |

| Biological Activity | Inactive (storage) | Inactive (storage) | Partially active |

Propiedades

Fórmula molecular |

C16H23N5O6 |

|---|---|

Peso molecular |

381.38 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2-/t9-,11-,12+,13-,16+/m1/s1 |

Clave InChI |

VYRAJOITMBSQSE-SBQJELAYSA-N |

SMILES isomérico |

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

SMILES canónico |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.